Comparative Biochemical Potency: APY0201 vs. YM201636 in Enzymatic Assays
APY0201 demonstrates a 6.3-fold greater potency against PIKFYVE compared to the widely used research tool YM201636. This difference in IC50 translates to achieving equivalent target engagement at significantly lower compound concentrations, a crucial factor for minimizing off-target effects and cellular toxicity . The quantitative difference is established under similar biochemical conditions measuring PIKFYVE kinase activity .
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.2 nM |
| Comparator Or Baseline | YM201636: IC50 = 33 nM |
| Quantified Difference | 6.3-fold more potent (lower IC50) |
| Conditions | In vitro enzymatic assay measuring conversion of PtdIns3P to PtdIns(3,5)P2 in the presence of [33P]ATP |
Why This Matters
Higher potency allows for the use of lower compound concentrations, reducing the likelihood of off-target activities that can confound experimental interpretation.
